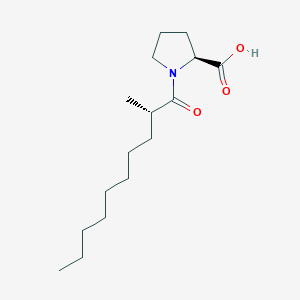
Tumonoic acid D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tumonoic acid D, also known as this compound, is a useful research compound. Its molecular formula is C16H29NO3 and its molecular weight is 283.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
Research indicates that Tumonoic acid D exhibits significant antimicrobial activity. A study reviewed the effects of various cyanobacterial metabolites against pathogenic microorganisms, noting that this compound showed promising results in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Vibrio harveyi | 50 μg/mL | |
| Escherichia coli | 25 μg/mL | |
| Staphylococcus aureus | 30 μg/mL |
The compound's ability to inhibit quorum sensing in Vibrio harveyi suggests its potential as an anti-infective agent, targeting bacterial communication systems to prevent biofilm formation and virulence.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that various cyanobacterial metabolites possess cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy.
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MOLT-4 (leukemia) | 15 μM | |
| U2OS (osteosarcoma) | 20 μM | |
| A549 (lung carcinoma) | 30 μM |
The cytotoxicity observed in these studies highlights this compound's potential as a lead compound in the development of new anticancer therapies, especially in light of increasing resistance to conventional treatments.
Anti-inflammatory Applications
In addition to its antimicrobial and anticancer properties, this compound has been noted for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study: Anti-inflammatory Effects
In a murine model, this compound was shown to reduce nitric oxide production in macrophages, suggesting its role in mitigating inflammation. The study reported an IC50 value of 9.8 μM for nitric oxide inhibition, demonstrating significant anti-inflammatory potential .
Propriétés
Formule moléculaire |
C16H29NO3 |
|---|---|
Poids moléculaire |
283.41 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-methyldecanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H29NO3/c1-3-4-5-6-7-8-10-13(2)15(18)17-12-9-11-14(17)16(19)20/h13-14H,3-12H2,1-2H3,(H,19,20)/t13-,14-/m0/s1 |
Clé InChI |
HSLFSTFEVGMTFF-KBPBESRZSA-N |
SMILES isomérique |
CCCCCCCC[C@H](C)C(=O)N1CCC[C@H]1C(=O)O |
SMILES canonique |
CCCCCCCCC(C)C(=O)N1CCCC1C(=O)O |
Synonymes |
tumonoic acid D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















